molecular formula C19H16N4O B6577657 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1206999-23-6

2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide

Cat. No.: B6577657
CAS No.: 1206999-23-6
M. Wt: 316.4 g/mol
InChI Key: BHPIHDDRSPADBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a complex organic compound that features both indole and pyrazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide typically involves the reaction of 1H-indole-3-carboxaldehyde with 4-(1H-pyrazol-3-yl)aniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole or pyrazole derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is unique due to its dual indole and pyrazole structure, which provides a versatile platform for various chemical modifications and biological interactions. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c24-19(11-14-12-20-18-4-2-1-3-16(14)18)22-15-7-5-13(6-8-15)17-9-10-21-23-17/h1-10,12,20H,11H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPIHDDRSPADBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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